molecular formula C9H8Cl2O3 B8123146 Methyl 2,4-dichloro-5-methoxybenzoate

Methyl 2,4-dichloro-5-methoxybenzoate

Cat. No. B8123146
M. Wt: 235.06 g/mol
InChI Key: INFCQHUEUYVUOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,4-dichloro-5-methoxybenzoate is a useful research compound. Its molecular formula is C9H8Cl2O3 and its molecular weight is 235.06 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • As a Protecting Group in Organic Synthesis : Methyl 2,4-dichloro-5-methoxybenzoate derivatives, such as 4-Methoxy-α-methylbenzyl alcohol, have been used as protecting groups for carboxylic acids. They allow for efficient hydrolysis of esters using specific reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (Yoo, Kim, & Kyu, 1990).

  • In Herbicide Development : Methyl dichlorobenzoates, including the 2,4-dichloro variant, can react with sulfur-centered nucleophiles to produce less toxic herbicides. This process, occurring through the SRN1 mechanism in liquid ammonia, suggests potential for environmentally friendly herbicide products (Uranga, Montañez, & Santiago, 2012).

  • In Thermochemical Studies : Research has been conducted on the thermochemical properties of methyl methoxybenzoates, including the 2,4-dichloro-5-methoxy variant. These studies involve both experimental and computational methods, focusing on the molar enthalpies of formation in the gas phase (Flores et al., 2019).

  • In Pharmaceutical Synthesis : this compound is involved in the synthesis of pharmaceutical intermediates. For instance, 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, a key intermediate in the synthesis of amisulpride, is derived from related methyl methoxybenzoates (Wang, 2008).

  • In Environmental Science : Studies on herbicides like 2,4-D and Dicamba, related to methyl dichlorobenzoates, show their impact on root growth and DNA in plants. These findings are crucial for understanding the environmental and ecological effects of such compounds (Cenkci et al., 2010).

  • In Analytical Chemistry : The compound and its derivatives are subjects of analytical studies, such as measuring environmental phenols in human milk. This research aids in exposure and risk assessment related to environmental contaminants (Ye, Bishop, Needham, & Calafat, 2008).

properties

IUPAC Name

methyl 2,4-dichloro-5-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c1-13-8-3-5(9(12)14-2)6(10)4-7(8)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFCQHUEUYVUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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